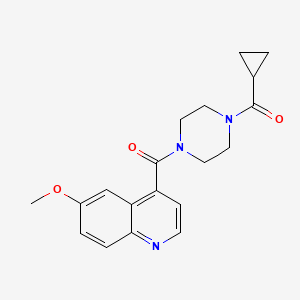
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline, also known as CPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学研究应用
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has been used in scientific research for various applications, including as a fluorescent probe for imaging of lysosomes and mitochondria, as a potential anticancer agent, and as a potential drug for the treatment of Alzheimer's disease. This compound has also been used as a tool for studying protein-protein interactions and as a ligand for G protein-coupled receptors.
作用机制
The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline is not fully understood, but it is believed to act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. This compound has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its fluorescence properties for imaging. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
Future research on 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline could focus on its potential applications as a therapeutic agent for cancer and Alzheimer's disease, as well as its use as a tool for studying protein-protein interactions and G protein-coupled receptors. Further studies could also explore the potential toxicity of this compound and its effects on different cell types and tissues. Additionally, the development of new synthesis methods for this compound could improve its yield and purity, making it more accessible for scientific research.
合成方法
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with a tryptamine derivative, followed by cyclization to form the quinoline ring. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with a piperazine derivative, followed by cyclization to form the quinoline ring. Both methods have been used to synthesize this compound with high yields and purity.
属性
IUPAC Name |
cyclopropyl-[4-(6-methoxyquinoline-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-14-4-5-17-16(12-14)15(6-7-20-17)19(24)22-10-8-21(9-11-22)18(23)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXWUBUAYTUBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576964.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)
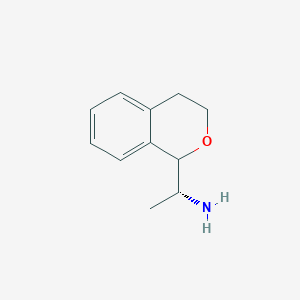
![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)

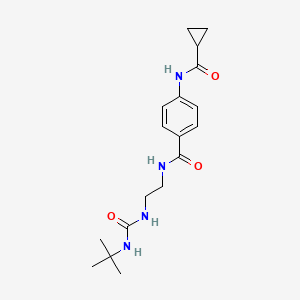
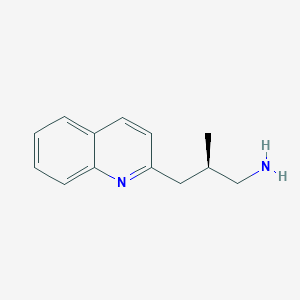
![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)

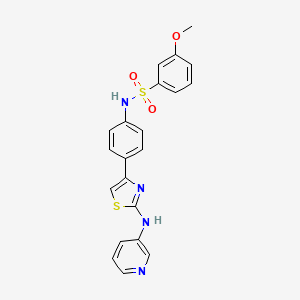
![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2576985.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)